In-Depth Technical Guide: Tianeptine Metabolite MC5 Sodium Salt
In-Depth Technical Guide: Tianeptine Metabolite MC5 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianeptine (B1217405) Metabolite MC5, a primary and active metabolite of the atypical antidepressant tianeptine, has garnered significant interest within the scientific community. Formed through the β-oxidation of tianeptine's heptanoic acid side chain, MC5 (pentanoic acid derivative) exhibits a distinct pharmacological profile, contributing significantly to the overall therapeutic effects of the parent compound.[1][2] This technical guide provides a comprehensive overview of Tianeptine Metabolite MC5 Sodium Salt, focusing on its chemical properties, pharmacological activity, and the experimental methodologies used for its characterization. The CAS Number for Tianeptine Metabolite MC5 Sodium Salt is 115220-11-6 .[3][4][5][6][7][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Tianeptine Metabolite MC5 Sodium Salt is presented below.
| Property | Value | Reference |
| CAS Number | 115220-11-6 | [3][4][5][6][7][8] |
| Molecular Formula | C₁₉H₂₀ClN₂NaO₄S | [3][4] |
| Molecular Weight | 430.88 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in Dichloromethane, DMSO, and Methanol (B129727) | [4] |
| Storage | -20°C | [8] |
Pharmacology
Tianeptine Metabolite MC5 is a potent and selective agonist of the µ-opioid receptor (MOR), with negligible activity at the δ-opioid receptor (DOR).[2] This targeted activity is believed to be a key contributor to the antidepressant-like effects observed with tianeptine administration.
In Vitro Activity
The functional activity of Tianeptine Metabolite MC5 at opioid receptors has been quantified using Bioluminescence Resonance Energy Transfer (BRET) assays. These assays measure G-protein activation following ligand binding to the receptor.
| Receptor | EC₅₀ (µM) | Assay | Cell Line | Reference |
| Human µ-opioid receptor (MOR) | 0.454 | BRET (G-protein activation) | HEK293T | [2] |
| Human δ-opioid receptor (DOR) | >100 | BRET (G-protein activation) | HEK293T | [2] |
In Vivo Activity
Preclinical studies in mice have demonstrated the MOR-dependent antidepressant-like activity of Tianeptine Metabolite MC5. The forced swim test is a common behavioral assay used to assess antidepressant efficacy.
| Animal Model | Test | Dose | Effect | Reference |
| Wild-type mice | Forced Swim Test | 30 mg/kg | Decreased immobility | [2] |
| MOR knockout mice | Forced Swim Test | 30 mg/kg | No change in immobility | [2] |
Pharmacokinetics
Pharmacokinetic studies in rats have been conducted to characterize the absorption, distribution, metabolism, and excretion of tianeptine and its active metabolite, MC5.
| Parameter | Tianeptine | Tianeptine Metabolite MC5 | Route of Administration | Animal Model | Reference |
| Elimination Half-life (t½) | ~2.5 hours | ~7.6 hours | Intraperitoneal | Rat | [9][10] |
| Time to Peak Plasma Concentration (Tmax) | 5 minutes | 15 minutes | Intraperitoneal | Rat | [9] |
| Volume of Distribution (Vd) | 2.03 L/kg | - | Intravenous | Rat | [1][11] |
| Systemic Clearance (CL) | 1.84 L/h/kg | - | Intravenous | Rat | [1][11] |
| Bioavailability (F) | 69% | - | Intraperitoneal | Rat | [11] |
| Accumulation Ratio (Chronic Dosing) | Negligible | 1.28 (once daily), 1.73 (twice daily) | Intraperitoneal | Rat | [9] |
Signaling Pathway and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
Tianeptine Metabolite MC5 acts as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is believed to underlie its therapeutic effects.
Experimental Workflow for In Vitro and In Vivo Characterization
The following diagram illustrates a typical workflow for the characterization of Tianeptine Metabolite MC5.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for µ-Opioid Receptor Activation
This protocol is a generalized procedure for assessing G-protein activation at the µ-opioid receptor upon binding of a ligand like Tianeptine Metabolite MC5.
Materials:
-
HEK293T cells
-
Expression vectors for human µ-opioid receptor, Gα-Rluc8, Gβ, and mVenus-Gγ
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Coelenterazine (B1669285) h (BRET substrate)
-
Tianeptine Metabolite MC5 Sodium Salt
-
Multi-well plates (e.g., 96-well)
-
Luminometer capable of dual-channel BRET measurements
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the expression vectors for the µ-opioid receptor and the BRET sensor components (Gα-Rluc8, Gβ, and mVenus-Gγ) using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells into multi-well plates and incubate for 24-48 hours to allow for protein expression.
-
-
Ligand Treatment:
-
Prepare serial dilutions of Tianeptine Metabolite MC5 Sodium Salt in assay buffer.
-
Aspirate the culture medium from the cells and replace it with the different concentrations of the ligand solution.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
BRET Measurement:
-
Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the Renilla luciferase (Rluc8) donor (e.g., ~480 nm) and one for the mVenus acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Forced Swim Test in Mice
This protocol is a standard method for assessing antidepressant-like activity in mice.[12][13][14]
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height).[14]
-
The container should be filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws (e.g., 15 cm).[14]
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration:
-
Administer Tianeptine Metabolite MC5 Sodium Salt (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
-
Test Session:
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[12][14]
-
Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
LC-MS/MS Method for Quantification in Rat Plasma
This protocol outlines a method for the simultaneous quantification of tianeptine and Tianeptine Metabolite MC5 in rat plasma.[15][16][17]
Materials and Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Analytical column (e.g., C18).
-
Mobile phase: Acetonitrile and water with additives like formic acid or ammonium (B1175870) formate.[15]
-
Tianeptine and Tianeptine Metabolite MC5 analytical standards and internal standards (e.g., deuterated analogs).[17]
-
Rat plasma samples.
-
Protein precipitation and/or liquid-liquid extraction reagents.
Procedure:
-
Sample Preparation:
-
Thaw rat plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, perform liquid-liquid extraction with a suitable organic solvent.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify tianeptine and MC5 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standards.
-
Calculate the concentrations of tianeptine and MC5 in the plasma samples based on the peak area ratios of the analytes to their respective internal standards.
-
Conclusion
Tianeptine Metabolite MC5 Sodium Salt is a pharmacologically active compound with a well-defined role as a µ-opioid receptor agonist. Its distinct pharmacokinetic profile and significant contribution to the antidepressant-like effects of tianeptine make it a molecule of high interest for researchers in the fields of neuroscience and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Tianeptine Metabolite MC5 sodium salt solution 1.0 mg/mL in methanol (as free carboxylate), certified reference material, ampule of 1 mL, Cerilliant® | 115220-11-6 [sigmaaldrich.com]
- 4. Tianeptine Metabolite MC5 (sodium salt) | CAS 115220-11-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Tianeptine Metabolite MC5 Sodium Salt | LGC Standards [lgcstandards.com]
- 6. Tianeptine Metabolite MC5 Sodium Salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Tianeptine Sodium Salt | CAS 30123-17-2 | LGC Standards [lgcstandards.com]
- 8. Tianeptine Metabolite MC5 Sodium Salt | LGC Standards [lgcstandards.com]
- 9. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tianeptine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method | Semantic Scholar [semanticscholar.org]
- 16. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
